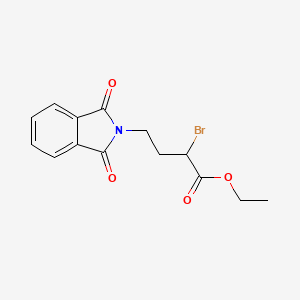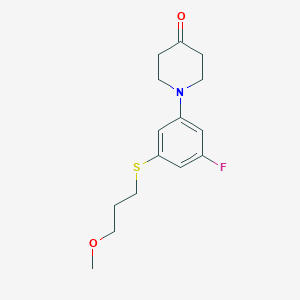
5-(Bromomethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Bromomethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromomethyl group, a cyclopropyl group, and a dichlorophenyl group, making it a unique and versatile molecule in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a between an azide and an alkyne.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group using reagents such as N-bromosuccinimide (NBS) under radical conditions.
Cyclopropyl Group Addition: The cyclopropyl group can be added through cyclopropanation reactions, often using diazomethane or similar reagents.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
5-(Bromomethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the oxidation state of the functional groups.
Coupling Reactions: The dichlorophenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions.
Diazomethane: Used for cyclopropanation reactions.
Major Products Formed
Substituted Triazoles: Formed through nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.
Coupled Products: Formed through coupling reactions with various aryl or alkyl groups.
科学研究应用
5-(Bromomethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of triazole-based pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 5-(Bromomethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in target molecules. The triazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
5-(Chloromethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
5-(Methyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole: Similar structure but with a methyl group instead of a bromomethyl group.
4-Cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole: Lacks the bromomethyl group.
Uniqueness
5-(Bromomethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential biological activity. The combination of the cyclopropyl and dichlorophenyl groups further enhances its chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C12H10BrCl2N3 |
|---|---|
分子量 |
347.03 g/mol |
IUPAC 名称 |
5-(bromomethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)triazole |
InChI |
InChI=1S/C12H10BrCl2N3/c13-6-10-11(7-4-5-7)16-17-18(10)12-8(14)2-1-3-9(12)15/h1-3,7H,4-6H2 |
InChI 键 |
VMJDXPHCCSCUEP-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=C(N(N=N2)C3=C(C=CC=C3Cl)Cl)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13039928.png)



![3-(2-Aminoethyl)-7-methyl-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B13039974.png)
![(1S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13039981.png)
